3-(Hex-1-en-1-yl)cyclohexan-1-one
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Overview
Description
3-(Hex-1-en-1-yl)cyclohexan-1-one is an organic compound with the molecular formula C12H20O It is a cyclohexanone derivative featuring a hexenyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hex-1-en-1-yl)cyclohexan-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with hexanal, followed by dehydration to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of hex-1-en-1-ylcyclohexene. This process utilizes a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired transformation .
Chemical Reactions Analysis
Types of Reactions
3-(Hex-1-en-1-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Functionalized cyclohexanones
Scientific Research Applications
3-(Hex-1-en-1-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Hex-1-en-1-yl)cyclohexan-1-one involves its interaction with various molecular targets and pathways. As a cyclohexanone derivative, it can participate in Michael addition reactions, where nucleophiles add to the β-position of the enone system . This reactivity is crucial for its role in organic synthesis and potential biological activities.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler enone with similar reactivity but lacks the hexenyl group.
2-(1-Cyclohexenyl)cyclohexanone: Another cyclohexanone derivative with a different substitution pattern.
Cyclohexanone: The parent compound, which is less reactive due to the absence of the enone system.
Uniqueness
3-(Hex-1-en-1-yl)cyclohexan-1-one is unique due to its hexenyl substitution, which imparts distinct chemical and physical properties. This substitution enhances its reactivity in various chemical reactions and broadens its application scope in organic synthesis and industrial processes .
Properties
CAS No. |
649766-48-3 |
---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
3-hex-1-enylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h5,7,11H,2-4,6,8-10H2,1H3 |
InChI Key |
DOGMBNJGDBSYRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC1CCCC(=O)C1 |
Origin of Product |
United States |
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